1-(4-{4-[(5-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbonyl]piperazin-1-yl}phenyl)ethanone
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Overview
Description
1-[4-(4-{[5-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBONYL}PIPERAZINO)PHENYL]-1-ETHANONE is a complex organic compound with a unique structure that includes a benzothiophene core, a piperazine ring, and a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-{[5-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBONYL}PIPERAZINO)PHENYL]-1-ETHANONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are critical to achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
Scientific Research Applications
1-[4-(4-{[5-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBONYL}PIPERAZINO)PHENYL]-1-ETHANONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(4-{[5-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBONYL}PIPERAZINO)PHENYL]-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4’-tert-Butylacetophenone: A structurally related compound with similar functional groups.
tert-Butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate: Another compound with a tert-butyl group and a complex structure.
Uniqueness
1-[4-(4-{[5-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBONYL}PIPERAZINO)PHENYL]-1-ETHANONE is unique due to its combination of a benzothiophene core, a piperazine ring, and a tert-butyl group, which confer specific chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C25H32N2O2S |
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Molecular Weight |
424.6 g/mol |
IUPAC Name |
1-[4-[4-(5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)piperazin-1-yl]phenyl]ethanone |
InChI |
InChI=1S/C25H32N2O2S/c1-17(28)18-5-8-21(9-6-18)26-11-13-27(14-12-26)24(29)23-16-19-15-20(25(2,3)4)7-10-22(19)30-23/h5-6,8-9,16,20H,7,10-15H2,1-4H3 |
InChI Key |
RYIRDUZTLWDZNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=C(S3)CCC(C4)C(C)(C)C |
Origin of Product |
United States |
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